Cas no 2137869-83-9 (Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate)

Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate is a specialized ester compound featuring a hydroxy-methoxyphenyl core linked to a propynoate moiety. This structure offers versatility as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both hydroxyl and methoxy functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its ethoxycarbonyl group further facilitates coupling reactions, making it valuable in constructing complex molecular frameworks. The compound’s stability under standard conditions ensures reliable handling and storage, while its defined purity supports reproducible results in research and industrial processes.
Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate structure
2137869-83-9 structure
Product name:Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
CAS No:2137869-83-9
MF:C12H12O4
MW:220.221283912659
CID:6520723
PubChem ID:165451853

Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • 2137869-83-9
    • EN300-743652
    • ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
    • Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
    • Inchi: 1S/C12H12O4/c1-3-16-12(14)7-4-9-8-10(13)5-6-11(9)15-2/h5-6,8,13H,3H2,1-2H3
    • InChI Key: HXTOXPOZJZLKGO-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1C#CC(=O)OCC)O

Computed Properties

  • Exact Mass: 220.07355886g/mol
  • Monoisotopic Mass: 220.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.8Ų

Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-743652-10.0g
ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
2137869-83-9 95%
10.0g
$3622.0 2024-05-23
Enamine
EN300-743652-0.5g
ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
2137869-83-9 95%
0.5g
$809.0 2024-05-23
Enamine
EN300-743652-0.05g
ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
2137869-83-9 95%
0.05g
$707.0 2024-05-23
Enamine
EN300-743652-0.1g
ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
2137869-83-9 95%
0.1g
$741.0 2024-05-23
Enamine
EN300-743652-2.5g
ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
2137869-83-9 95%
2.5g
$1650.0 2024-05-23
Enamine
EN300-743652-1.0g
ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
2137869-83-9 95%
1.0g
$842.0 2024-05-23
Enamine
EN300-743652-0.25g
ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
2137869-83-9 95%
0.25g
$774.0 2024-05-23
Enamine
EN300-743652-5.0g
ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate
2137869-83-9 95%
5.0g
$2443.0 2024-05-23

Additional information on Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate

Research Brief on Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate (CAS: 2137869-83-9) and Its Applications in Chemical Biology and Pharmaceutical Research

Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate (CAS: 2137869-83-9) is a synthetic compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead compound in drug discovery.

The compound belongs to the class of phenylpropynoate derivatives, characterized by the presence of a hydroxy-methoxy phenyl ring conjugated to a propynoate ester group. Recent studies have highlighted its role as a versatile building block in organic synthesis and as a potential modulator of various biological targets. The CAS number 2137869-83-9 specifically identifies this compound's unique chemical structure, which has been the subject of several recent investigations in medicinal chemistry.

In terms of synthesis, recent publications have described optimized routes for producing Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate with improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that achieves >85% yield while minimizing byproduct formation. This advancement is particularly significant for scaling up production for preclinical studies.

From a biological perspective, emerging research suggests that this compound exhibits interesting pharmacological properties. Preliminary in vitro studies indicate that it may function as a selective inhibitor of certain inflammatory pathways, with one study demonstrating significant inhibition of NF-κB activation at micromolar concentrations. These findings were published in a recent issue of Bioorganic & Medicinal Chemistry Letters, suggesting potential applications in inflammatory disease treatment.

Structure-activity relationship (SAR) studies have revealed that both the hydroxy and methoxy substituents on the phenyl ring, along with the propynoate ester moiety, are crucial for the compound's biological activity. Molecular docking simulations suggest that these functional groups enable specific interactions with target proteins, particularly those involved in oxidative stress response pathways.

Recent patent filings indicate growing commercial interest in derivatives of Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate. A 2024 patent application by a major pharmaceutical company describes novel analogs with improved pharmacokinetic properties, suggesting that this chemical scaffold may have significant potential for drug development programs targeting metabolic disorders.

Ongoing research is exploring the compound's potential in other therapeutic areas. A preclinical study currently in progress at a leading research institution is investigating its effects on neurodegenerative pathways, with preliminary data suggesting possible neuroprotective properties. However, these findings require further validation through additional studies.

In conclusion, Ethyl 3-(5-hydroxy-2-methoxyphenyl)prop-2-ynoate (CAS: 2137869-83-9) represents an interesting chemical entity with multiple potential applications in drug discovery and development. While current research is promising, further studies are needed to fully elucidate its mechanism of action and therapeutic potential. The compound's unique structure and biological activity profile make it a valuable subject for continued investigation in chemical biology and pharmaceutical research.

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